molecular formula C8H11N3O3 B1599090 1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone CAS No. 1002651-00-4

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone

Cat. No.: B1599090
CAS No.: 1002651-00-4
M. Wt: 197.19 g/mol
InChI Key: VJZWEQIULJNRTP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both pyrazole and ketone functionalities. The compound is registered under Chemical Abstracts Service number 1002651-00-4, providing a unique identifier for regulatory and research purposes. The molecular formula C₈H₁₁N₃O₃ reflects the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 197.19 grams per mole.

The International Chemical Identifier code for this compound is 1S/C8H11N3O3/c1-5(12)4-10-7(3)8(11(13)14)6(2)9-10/h4H2,1-3H3, which provides a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key is VJZWEQIULJNRTP-UHFFFAOYSA-N, offering a hashed version of the structural information for database searches and computational applications. The Simplified Molecular Input Line Entry System representation is CC1=C(C(=NN1)C)N+[O-].CC(=O)CN1C(=C(C(=N1)C)N+[O-])C, which encodes the complete molecular structure in a linear format.

The compound exhibits a substitution pattern where methyl groups occupy positions 3 and 5 of the pyrazole ring, while a nitro group is located at position 4. The acetone moiety is attached to the nitrogen atom at position 1 of the pyrazole ring through a methylene linker. This specific arrangement creates a unique chemical environment that influences the compound's reactivity and physical properties.

X-ray Crystallographic Analysis of Pyrazole Core Configuration

Crystallographic investigations of related pyrazole derivatives provide valuable insights into the structural organization and molecular packing arrangements characteristic of nitro-substituted pyrazole compounds. Studies of 3,5-bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate reveal important structural features relevant to understanding the crystalline behavior of similar compounds. The crystal structure analysis demonstrates that the nitro group significantly influences the molecular conformation and intermolecular interactions within the solid state.

The crystallographic data for related compounds show monoclinic crystal systems with space group P2₁/c, exhibiting cell parameters of a = 14.886(10) Å, b = 7.678(5) Å, c = 19.801(13) Å, and β = 104.944(9)°. The unit cell volume of 2187(2) ų accommodates four formula units, resulting in a calculated density of 1.529 Mg m⁻³. These parameters provide a framework for understanding the potential crystalline arrangements of this compound.

X-ray diffraction studies of 4-nitropyrazole derivatives indicate that the nitro group positioning significantly affects the crystal packing efficiency and intermolecular hydrogen bonding patterns. The presence of nitro substituents at the 4-position of the pyrazole ring creates specific steric and electronic effects that influence the overall molecular geometry. Research on 3(5)-methyl-4-nitropyrazole demonstrates the occurrence of desmotropy in pyrazole systems, where different tautomeric forms can crystallize separately, providing insights into the structural flexibility of nitro-substituted pyrazoles.

The electron-withdrawing nature of the nitro group enhances the acidity of the pyrazole proton, leading to stronger hydrogen bonding interactions in the solid state. This enhanced acidity affects the supramolecular organization and can result in the formation of hydrogen-bonded networks that stabilize particular crystal arrangements. Comparative studies indicate that nitro-substituted pyrazoles exhibit different packing motifs compared to their non-nitrated analogs, with the nitro group serving as both a hydrogen bond acceptor and a directing group for crystal organization.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide reveals characteristic signals that confirm the proposed molecular structure. The methyl groups attached to the pyrazole ring appear as singlets in the aliphatic region, typically around 2.3-2.5 parts per million. The acetone methyl group generates a distinct singlet at approximately 2.1 parts per million, while the methylene bridge connecting the acetone to the pyrazole nitrogen exhibits a characteristic singlet around 4.8-5.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts that reflect the electronic environment of each carbon atom. The carbonyl carbon of the acetone moiety appears significantly downfield, typically around 200 parts per million, due to the deshielding effect of the electron-withdrawing oxygen atom. The pyrazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems, with the nitro-substituted carbon showing additional downfield displacement due to the electron-withdrawing effect of the nitro group.

Infrared spectroscopy analysis provides information about the functional groups present in the molecule through characteristic vibrational frequencies. The nitro group exhibits two characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically observed in the ranges 1563-1491 cm⁻¹ and 1361-1304 cm⁻¹, respectively. The carbonyl group of the acetone moiety displays a strong absorption band around 1715-1725 cm⁻¹, characteristic of ketone functionality. The pyrazole ring system shows characteristic absorption bands in the ranges 1420-1402 cm⁻¹ and 1189-1071 cm⁻¹, corresponding to ring breathing and stretching vibrations.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated pyrazole system and the nitro chromophore. The absorption spectrum typically shows bands in the range 246-300 nanometers, attributed to π-π* transitions within the aromatic system. Additional absorption features may appear at longer wavelengths due to charge transfer interactions between the electron-rich pyrazole ring and the electron-deficient nitro group. The presence of the nitro substituent generally causes bathochromic shifts in the absorption maxima compared to unsubstituted pyrazole derivatives.

Table 1: Spectroscopic Characterization Data for this compound

Spectroscopic Method Parameter Value Assignment
¹H Nuclear Magnetic Resonance Chemical Shift 2.3-2.5 ppm Pyrazole methyl groups
¹H Nuclear Magnetic Resonance Chemical Shift 2.1 ppm Acetone methyl group
¹H Nuclear Magnetic Resonance Chemical Shift 4.8-5.0 ppm Methylene bridge
¹³C Nuclear Magnetic Resonance Chemical Shift ~200 ppm Carbonyl carbon
Infrared Wavenumber 1563-1491 cm⁻¹ Nitro asymmetric stretch
Infrared Wavenumber 1361-1304 cm⁻¹ Nitro symmetric stretch
Infrared Wavenumber 1715-1725 cm⁻¹ Carbonyl stretch
Ultraviolet-Visible Wavelength 246-300 nm π-π* transitions

Tautomeric Behavior and Electronic Structure Analysis

The tautomeric behavior of this compound is influenced by the presence of both the nitro substituent and the acetone functionality, which create specific electronic environments that affect proton mobility and isomeric equilibria. Research on related nitropyrazole systems demonstrates that nitro substitution significantly impacts tautomeric preferences and stability. The 4-nitro substitution pattern in pyrazole derivatives has been shown to influence the relative stability of different tautomeric forms through electronic effects.

Crystallographic studies of 3(5)-methyl-4-nitropyrazole reveal the first documented example of desmotropy in azole systems, where different tautomeric forms crystallize as separate polymorphs. This phenomenon indicates that nitro-substituted pyrazoles can exhibit complex tautomeric behavior in the solid state, with different forms potentially exhibiting distinct physical and chemical properties. The presence of the acetone substituent in this compound may influence this tautomeric behavior by providing additional sites for intermolecular interactions.

Electronic structure analysis reveals that the nitro group at position 4 of the pyrazole ring acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the heterocyclic system. Computational studies of related nitro-substituted pyrazoles indicate that the electron-withdrawing effect of the nitro group increases the electrophilicity of the pyrazole ring while simultaneously reducing the basicity of the nitrogen atoms. This electronic modification influences both the chemical reactivity and the physical properties of the compound.

The acetone moiety attached to the pyrazole nitrogen introduces additional electronic considerations, as the carbonyl group serves as both an electron-withdrawing unit and a potential coordination site. The combination of these electronic effects creates a unique molecular environment that influences the compound's behavior in various chemical and physical processes. The electron distribution within the molecule affects properties such as dipole moment, polarizability, and intermolecular interaction patterns.

Table 2: Electronic Structure Parameters for this compound

Property Value Reference Comparison
Molecular Weight 197.19 g/mol Similar to related acetone derivatives
Electron-Withdrawing Groups 2 (nitro, carbonyl) Higher than parent pyrazole
Heteroatoms 6 (3N, 3O) Moderate heteroatom content
Aromatic Character Pyrazole ring system Maintained despite substitution
Hydrogen Bond Acceptors 5 Enhanced by nitro and carbonyl groups
Rotatable Bonds 4 Moderate conformational flexibility

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)4-10-7(3)8(11(13)14)6(2)9-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZWEQIULJNRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392054
Record name 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-00-4
Record name 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Nitration

The synthesis begins with 3,5-dimethyl-1H-pyrazole, which undergoes selective nitration at the 4-position to yield 3,5-dimethyl-4-nitro-1H-pyrazole. This step is typically carried out under classical nitration conditions using nitric acid, often in the presence of sulfuric acid as a catalyst, to introduce the nitro group selectively at the 4-position of the pyrazole ring.

  • Reaction conditions: Controlled temperature (often 0°C to room temperature) to avoid over-nitration or ring degradation.
  • Outcome: Formation of the mononitrated pyrazole intermediate, which serves as the key scaffold for further functionalization.

Formation of the Pyrazolyl Acetone Moiety

The attachment of the acetone group to the pyrazole nitrogen (N1) to form 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone involves nucleophilic substitution or alkylation reactions. This is typically achieved by reacting the nitrated pyrazole with an acetylating agent or acetone derivative under conditions favoring N1 substitution.

  • Common approach: Reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 1-bromo-2-propanone or equivalent electrophilic acetone derivative.
  • Catalysts/solvents: Polar aprotic solvents such as DMF or DMSO are often used to enhance nucleophilicity of the pyrazole nitrogen.
  • Temperature: Mild heating (e.g., 50–80°C) to facilitate the alkylation reaction.
  • Purification: The product is isolated by crystallization or chromatography.

Stepwise Nitration and Functionalization Strategy

Research into highly nitrated pyrazole derivatives, including those structurally related to this compound, reveals a stepwise nitration approach to introduce multiple nitro groups while maintaining ring integrity and achieving high density energetic materials.

  • First nitration: Introduction of the nitro group at the 4-position of 3,5-dimethyl-1H-pyrazole.
  • Subsequent nitrations: Further nitration steps involve reagents such as trifluoroacetic anhydride (TFAA) combined with nitric acid, or mixed acid systems (H2SO4/HNO3) to introduce dinitromethyl groups at the 3 and 5 positions, or to convert intermediates to higher nitrated species.
  • Intermediate isolation: Neutral unstable intermediates can be isolated at low temperatures (e.g., 0°C) before final nitration to highly nitrated compounds.
  • Final nitration: Mixed acid nitration at low temperature leads to the formation of highly nitrated pyrazole derivatives, which can be purified by filtration and washing with trifluoroacetic acid (TFA).

Characterization and Confirmation of Structure

The synthesized this compound and its nitrated analogs are characterized by:

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR to confirm the absence/presence of NH protons and methyl groups.
    • ^13C NMR signals consistent with pyrazole carbons and acetone carbons.
    • ^14N NMR to identify nitro group environments.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular mass and formula.
  • X-ray Crystallography: Single-crystal X-ray diffraction provides detailed molecular geometry, bond lengths, and packing, confirming substitution patterns and nitro group positions.
  • Physicochemical Data: Density, oxygen balance, and thermal stability are measured to assess compound properties relevant to energetic materials.

Summary Table of Preparation Steps and Conditions

Step Reaction Reagents/Conditions Notes
1 Nitration of 3,5-dimethyl-1H-pyrazole HNO3/H2SO4, 0–25°C Selective nitration at 4-position
2 Alkylation at N1 with acetone moiety 1-bromo-2-propanone, DMF, 50–80°C Formation of pyrazolyl acetone
3 Further nitration for higher nitro substitution TFAA/HNO3 or mixed acid (H2SO4/HNO3), 0°C Stepwise introduction of dinitromethyl groups
4 Isolation and purification Filtration, washing with TFA Crystallization of final product

Research Findings and Practical Considerations

  • The stepwise nitration strategy allows for controlled introduction of nitro groups without compromising the pyrazole ring stability.
  • Alkylation at N1 is a reliable method to attach acetone functionality, enabling further derivatization.
  • The presence of methyl groups at 3 and 5 positions influences nitration regioselectivity and stability.
  • Low-temperature conditions during nitration help isolate intermediates and prevent decomposition.
  • The final compound exhibits properties suitable for energetic material applications, such as high density and positive oxygen balance, which are directly related to the nitration pattern and molecular structure.

This detailed synthesis approach is supported by advanced experimental techniques and theoretical calculations, providing a comprehensive framework for preparing this compound and its nitrated derivatives with high purity and defined energetic properties.

Chemical Reactions Analysis

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .

Biological Activity

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone is an organic compound with the molecular formula C8H11N3O3C_8H_{11}N_3O_3 and a molecular weight of 197.19 g/mol. This compound is a derivative of pyrazole, a class of five-membered heterocyclic compounds known for their diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry and biochemistry.

The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways.

Target Enzymes and Pathways

Research indicates that this compound exhibits potent in vitro activity against Leishmania species, particularly through antipromastigote action. Molecular simulations have shown that it binds effectively to the LmPTR1 pocket, which is crucial for its antiparasitic effects .

Biochemical Pathways:

  • Oxidative Stress Response: The compound has been observed to influence the activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting a role in modulating oxidative stress within cells .
  • Cell Signaling: It has been reported to affect cellular signaling pathways, potentially influencing gene expression related to apoptosis and cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of related pyrazole compounds indicates high solubility in saline (greater than 71 mg/mL at pH 7), which may facilitate effective delivery methods such as nebulization . This suggests that this compound could be administered via inhalation or other routes that leverage its solubility.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antipromastigote Activity Potent against Leishmania species, disrupting essential biochemical pathways .
Oxidative Stress Modulation Influences antioxidant enzyme activity, potentially reducing cellular damage .
Cell Signaling Modulation Affects gene expression related to apoptosis and proliferation .

Example Study: Antiparasitic Activity

A study investigating various pyrazole derivatives found that modifications in the structure could enhance antiparasitic properties. The findings suggest that the introduction of nitro groups in pyrazole compounds increases their efficacy against parasitic infections .

Q & A

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability tests under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation. LC-MS identifies degradation products (e.g., demethylation at C-3). Storage at –20°C in amber vials is recommended for long-term stability .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone

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